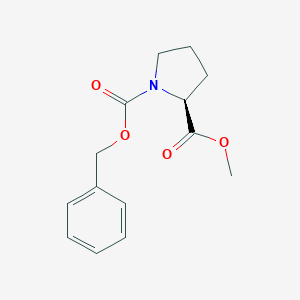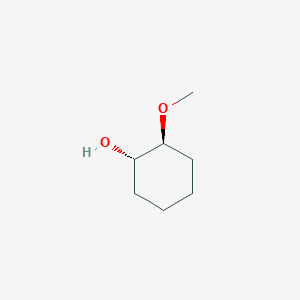
3-Bromindazol
Übersicht
Beschreibung
3-Bromoindazole is an organic compound with the chemical formula C7H5BrN2. It is a derivative of indazole, where a bromine atom is substituted at the third position of the indazole ring.
Wissenschaftliche Forschungsanwendungen
3-Bromoindazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool compound in the study of biological pathways and enzyme functions.
Wirkmechanismus
Target of Action
3-Bromoindazole, also known as 3-bromo-1H-indazole, is a compound that has been studied for its potential applications in various biochemical processes . .
Mode of Action
It’s known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 3-Bromoindazole with its targets.
Biochemical Pathways
Indazole derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Cellular Effects
Indazole derivatives, a class of compounds to which 3-Bromoindazole belongs, have been reported to exhibit anti-proliferative effects on certain human cancer cell lines
Dosage Effects in Animal Models
The effects of 3-Bromoindazole at different dosages in animal models have not been reported in the available literature . Therefore, it is not possible to discuss any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The available literature does not provide specific details about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Subcellular Localization
The available literature does not provide specific details about any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromoindazole can be synthesized through several methods. One common approach involves the bromination of indazole. This process typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .
Industrial Production Methods: In an industrial setting, the production of 3-Bromoindazole may involve more scalable and efficient methods. For instance, electrochemical bromination using platinum plates as both anode and cathode has been reported. This method uses allyl bromide in the presence of sodium iodide, providing a more environmentally friendly and cost-effective approach .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromoindazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Heck Reaction: This palladium-catalyzed reaction involves the coupling of 3-Bromoindazole with alkenes to form 3-vinylindazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Heck Reaction: Palladium catalysts, bases like potassium carbonate, and phase-transfer catalysts are commonly used.
Major Products:
Substitution Reactions: Products include 3-azidoindazole, 3-cyanoindazole, and various 3-alkylaminoindazoles.
Heck Reaction: The major product is 3-vinylindazole, which can be further functionalized for various applications.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-1H-indazole
- 4-Bromo-1H-indazole
- 6-Bromo-1H-benzimidazole
- 5-Bromo-7-azaindole
Comparison: 3-Bromoindazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, 3-Bromoindazole often exhibits higher selectivity for certain biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
IUPAC Name |
3-bromo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXRTUKPXEALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352241 | |
| Record name | 3-Bromoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40598-94-5 | |
| Record name | 3-Bromo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40598-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-bromoindazole in organic synthesis?
A1: 3-Bromoindazole serves as a valuable building block in organic synthesis, particularly for constructing more complex indazole derivatives. Its utility stems from the reactivity of the bromine atom, which can be readily substituted in various reactions. For instance, it undergoes efficient Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds. [] Additionally, 3-bromoindazole participates in Heck reactions, another powerful tool for carbon-carbon bond formation. []
Q2: Can 3-bromoindazole be used to generate reactive intermediates for further chemical transformations?
A3: Yes, 3-bromoindazole can be used to generate reactive intermediates like N-heterocyclic carbenes (NHCs). This is achieved through decarboxylation of 1,2-dimethylindazolium-3-carboxylate, which yields 1,2-dimethylindazol-3-ylidene. [] This NHC exhibits intriguing reactivity, for example, facilitating ring enlargement reactions of α-halo ketones to form cinnolines. []
Q3: Are there any known applications of 3-bromoindazole derivatives in medicinal chemistry?
A4: Yes, 3-bromoindazole derivatives have shown promise in medicinal chemistry. For example, 3-bromo-1H-indazole-5-carboxylic acid has been investigated for its interactions with Phosphopantetheine adenylyltransferase from Mycobacterium abscessus, a target for antibacterial drug development. [] Furthermore, the synthesis of axitinib, a known tyrosine kinase inhibitor used in cancer treatment, can be achieved efficiently using a two-step mechanochemical Heck/Migita cross-coupling strategy starting from a 3-bromoindazole derivative. []
Q4: What spectroscopic techniques are commonly employed for characterizing 3-bromoindazole?
A5: The electronic structure and substitution patterns of 3-bromoindazole and its derivatives can be elucidated using techniques like HeIα photoelectron spectroscopy (PES). This method provides insights into the ionization energies of the molecule, offering valuable information about its electronic properties and how substituents like nitro groups influence its orbital energies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















